molecular formula C36H45O3P B076817 Tris(2-cyclohexylphenyl) phosphite CAS No. 13423-78-4

Tris(2-cyclohexylphenyl) phosphite

Cat. No.: B076817
CAS No.: 13423-78-4
M. Wt: 556.7 g/mol
InChI Key: XUHUMYVYHLHMCD-UHFFFAOYSA-N
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Description

Tris(2-cyclohexylphenyl) phosphite is an organophosphorus compound with the chemical formula C36H45O3P. It is widely used as a stabilizer in polymers and as an antioxidant in various industrial applications. The compound is known for its high efficiency, low toxicity, and low volatility, making it a valuable additive in the production of plastics and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-cyclohexylphenyl) phosphite typically involves the reaction of phosphorus trichloride (PCl3) with 2-cyclohexylphenol in the presence of a base. The reaction proceeds through the formation of intermediate chlorophosphites, which are then converted to the final product. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the hydrochloric acid generated during the process .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and better product quality. The use of microreactors and optimized reaction times has significantly improved the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(2-cyclohexylphenyl) phosphite primarily undergoes oxidation and hydrolysis reactions. As an antioxidant, it reacts with hydroperoxides to prevent the degradation of polymers. The compound can also undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: The compound reacts with hydroperoxides under mild conditions to form phosphates and alcohols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid and 2-cyclohexylphenol.

    Substitution: The compound can react with electrophiles such as alkyl halides to form substituted phosphites.

Major Products:

    Oxidation: Phosphates and alcohols.

    Hydrolysis: Phosphoric acid and 2-cyclohexylphenol.

    Substitution: Substituted phosphites.

Scientific Research Applications

Tris(2-cyclohexylphenyl) phosphite has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Tris(2-cyclohexylphenyl) phosphite exerts its effects is through the decomposition of hydroperoxides. The compound acts as a secondary antioxidant, breaking down hydroperoxides into non-radical products, thereby preventing the propagation of oxidative chain reactions. This mechanism involves the transfer of electrons from the phosphite to the hydroperoxide, resulting in the formation of phosphates and alcohols .

Comparison with Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Tris(nonylphenyl) phosphite
  • Tris(2-chloroisopropyl) phosphate

Comparison: Tris(2-cyclohexylphenyl) phosphite is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. Compared to Tris(2,4-di-tert-butylphenyl) phosphite, it has a lower steric hindrance, making it more reactive in certain applications. Tris(nonylphenyl) phosphite, on the other hand, has a higher molecular weight

Properties

IUPAC Name

tris(2-cyclohexylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45O3P/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37-40(38-35-26-14-11-23-32(35)29-18-6-2-7-19-29)39-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h10-15,22-30H,1-9,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHUMYVYHLHMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4CCCCC4)OC5=CC=CC=C5C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928525
Record name Tris(2-cyclohexylphenyl) phosphite
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Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13423-78-4
Record name Phenol, 2-cyclohexyl-, 1,1′,1′′-phosphite
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 2-cyclohexyl-, 1,1',1''-phosphite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-cyclohexyl-, 1,1',1''-phosphite
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Record name Tris(2-cyclohexylphenyl) phosphite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-cyclohexylphenyl) phosphite
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